N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a triazolopyridine core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H15N5O2S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H15N5O2S/c1-11-10-26-17(20-11)13-4-2-12(3-5-13)8-19-16(24)14-6-7-15-21-22-18(25)23(15)9-14/h2-7,9-10H,8H2,1H3,(H,19,24)(H,22,25) |
InChI Key |
MENVSWPHNGBHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)CNC(=O)C3=CN4C(=NNC4=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and triazolopyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be performed at elevated temperatures with a catalyst, while reduction reactions could be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives and thiazole-containing molecules. Examples include:
N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide analogs: These compounds have similar structures but with slight modifications that can alter their properties and applications.
Thiazole derivatives: Compounds containing the thiazole ring, which may have similar chemical reactivity and biological activity.
Uniqueness
What sets N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide apart is its unique combination of structural features, which can result in distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
